6-Chloroisochroman

Description

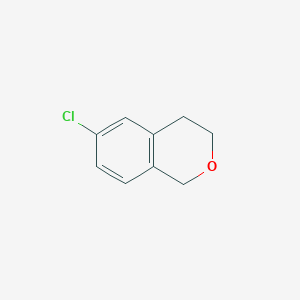

6-Chloroisochroman (IUPAC name: 6-chloro-3,4-dihydro-1H-isochromene) is a bicyclic organic compound featuring a benzene ring fused to a partially saturated oxygen-containing ring (isochroman core). The chlorine atom at the 6th position distinguishes it from unsubstituted isochroman derivatives. While the provided evidence primarily discusses chroman derivatives (benzene fused to a tetrahydropyran ring), isochroman differs in oxygen placement: the oxygen atom is at position 1 in isochroman versus position 4 in chroman (Figure 1). Despite this structural distinction, insights from analogous chlorinated chroman derivatives (e.g., 6-Chloro-chroman-2-one , 6-Chlorochroman-3-one , and 6-Chlorochroman-4-one ) can inform its properties.

Properties

CAS No. |

78317-88-1 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

6-chloro-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C9H9ClO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |

InChI Key |

NHSYXJINWPHFCF-UHFFFAOYSA-N |

SMILES |

C1COCC2=C1C=C(C=C2)Cl |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₉H₉ClO (inferred from chroman analogs).

- Molecular Weight : ~168.62 g/mol.

- Substituent Effects : The chlorine atom enhances electrophilic reactivity and lipophilicity, influencing biological interactions and synthetic utility .

Comparison with Similar Compounds

The biological and chemical profiles of 6-Chloroisochroman are best understood through comparison with structurally related compounds. Key analogs include halogenated chromans, positional isomers, and derivatives with functional group variations (e.g., ketones, amines).

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituent Position/Type | Key Properties | Biological Activity |

|---|---|---|---|---|

| This compound | C₉H₉ClO | Cl at C6, O at C1 | Moderate lipophilicity; reactive to electrophilic substitution | Limited data; inferred anticancer potential |

| 6-Chloro-chroman-2-one | C₉H₇ClO₂ | Cl at C6, ketone at C2 | High reactivity for functionalization; used in pharmaceutical intermediates | Antimicrobial, enzyme inhibition |

| 6-Chlorochroman-3-one | C₉H₇ClO₂ | Cl at C6, ketone at C3 | Enhanced metabolic stability; polar due to ketone | Anticancer, anti-inflammatory |

| 6-Bromoisochroman-1-one | C₉H₇BrO₂ | Br at C6, O at C1 | Higher molecular weight (229.06 g/mol); increased steric hindrance | Anticancer, DNA interaction |

| 6-Fluorochroman | C₉H₉FO | F at C6 | Improved pharmacokinetics (CYP450 metabolism); lower lipophilicity vs. Cl/Br | Neuroprotective, antimicrobial |

| (R)-6-Chlorochroman-4-amine HCl | C₉H₁₁Cl₂NO | Cl at C6, NH₂ at C4 | Water-soluble (HCl salt); targets CNS receptors | Antidepressant, anxiolytic |

Key Findings:

A. Halogen Effects

- Chlorine vs. Bromine : Brominated analogs (e.g., 6-Bromoisochroman-1-one) exhibit greater steric bulk and electrophilicity, enhancing DNA-binding capacity in anticancer studies . Chlorine offers a balance between reactivity and metabolic stability .

- Chlorine vs. Fluorine : Fluorine substitution (e.g., 6-Fluorochroman) reduces lipophilicity and alters metabolic pathways, favoring CNS-targeted applications .

B. Positional Isomerism

- Ketone Position : 6-Chloro-chroman-2-one and 6-Chlorochroman-3-one demonstrate that ketone placement (C2 vs. C3) significantly affects polarity and bioactivity. The C3-ketone derivative shows superior anti-inflammatory activity due to improved target binding .

- Amine Functionalization: (R)-6-Chlorochroman-4-amine HCl highlights how amine group addition enhances water solubility and CNS penetration compared to non-aminated analogs.

C. Functional Group Variations

- Thiochroman Derivatives: 6-Fluoro-thiochroman-3-ylamine (sulfur replacing oxygen) exhibits enhanced antimicrobial activity vs.

- Carboxylic Acid Derivatives: 6-Chloro-chroman-3-carboxylic acid serves as a chromatographic standard due to its polarity, contrasting with non-polar hydrocarbon analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.